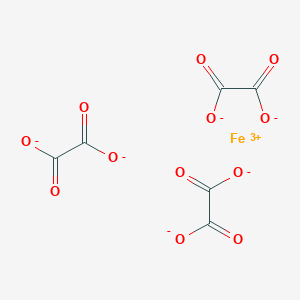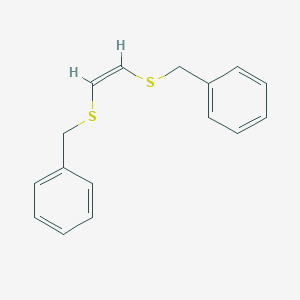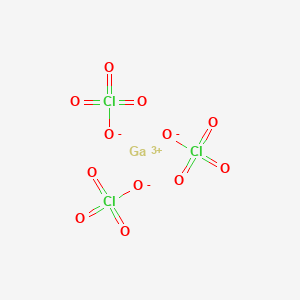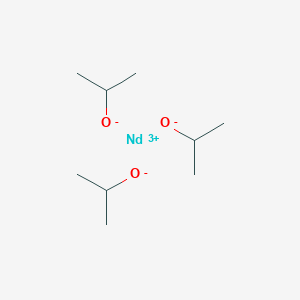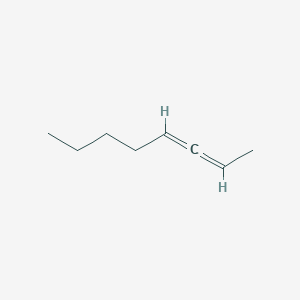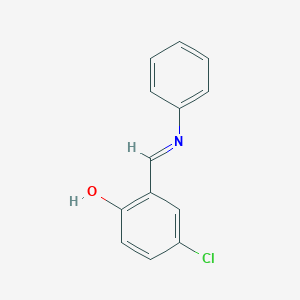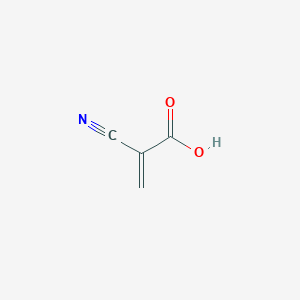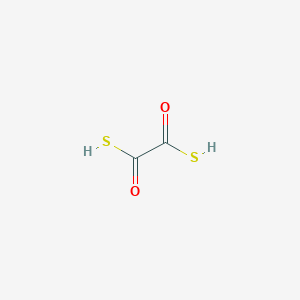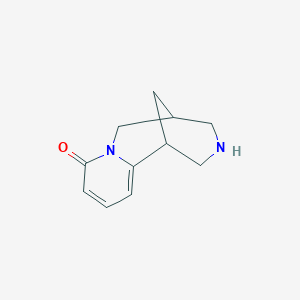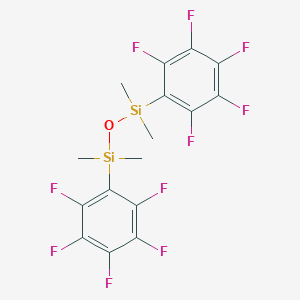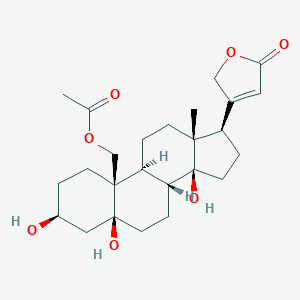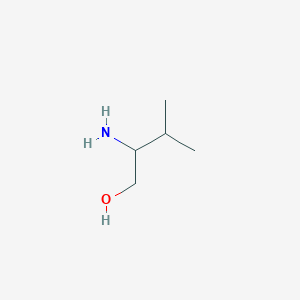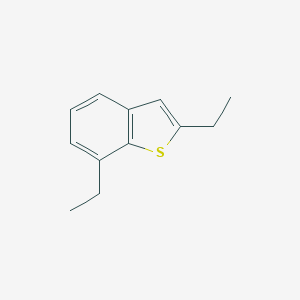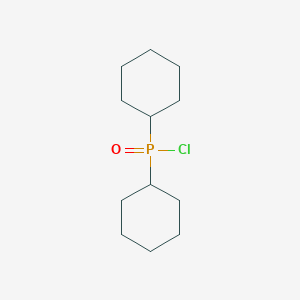![molecular formula C12H19NO4 B100949 Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- CAS No. 18790-97-1](/img/structure/B100949.png)
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-, commonly known as AEE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AEE is a versatile compound that can be synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of AEE is not fully understood, but it is believed to act as a surfactant and emulsifier, which can enhance the solubility and bioavailability of drugs. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
生化学的および生理学的効果
AEE has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of drugs, which can improve their efficacy. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, AEE has been found to have anti-inflammatory properties, which can reduce inflammation and pain.
実験室実験の利点と制限
AEE has several advantages for use in lab experiments. It is a versatile compound that can be synthesized using various methods and has a wide range of potential applications. Additionally, AEE is relatively inexpensive and easy to obtain. However, there are some limitations to using AEE in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, AEE may have some toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on AEE. One direction is to further investigate its potential use as a drug delivery agent and to optimize its properties for this application. Another direction is to study its potential use in the field of nanotechnology and to develop new methods for synthesizing nanoparticles using AEE. Additionally, further research is needed to fully understand the mechanism of action of AEE and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, AEE is a versatile compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using various methods and has a wide range of biochemical and physiological effects. AEE has potential applications as a drug delivery agent, in the field of nanotechnology, and in the treatment of cancer and other diseases. While there are some limitations to using AEE in lab experiments, further research is needed to fully understand its potential and optimize its properties for various applications.
合成法
AEE can be synthesized using various methods, including the Williamson ether synthesis method, which involves the reaction of 4-aminophenol with 2-(2-chloroethoxy)ethanol in the presence of a base. Another method involves the reaction of 4-aminophenol with 2-(2-bromoethoxy)ethanol in the presence of a base. AEE can also be synthesized using the Mitsunobu reaction, which involves the reaction of 4-aminophenol with diethylene glycol, triphenylphosphine, and azodicarboxylate.
科学的研究の応用
AEE has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a drug delivery agent, as it can be used to enhance the solubility and bioavailability of drugs. AEE has also been found to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties. Additionally, AEE has been studied for its potential use in the treatment of cancer and other diseases.
特性
CAS番号 |
18790-97-1 |
|---|---|
製品名 |
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- |
分子式 |
C12H19NO4 |
分子量 |
241.28 g/mol |
IUPAC名 |
2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2 |
InChIキー |
LQGLNHNBYCRXIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
正規SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
その他のCAS番号 |
18790-97-1 |
同義語 |
2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



